N-(3-chlorophenyl)hydroxylamine
Description
Contextualization within N-Arylhydroxylamine Chemistry
N-arylhydroxylamines, including the subject compound N-(3-chlorophenyl)hydroxylamine, are a class of organic compounds characterized by a hydroxylamine (B1172632) group (-NHOH) attached to an aromatic ring. The reactivity of these compounds is largely dictated by the interplay between the electron-donating or withdrawing nature of the substituents on the aryl ring and the inherent nucleophilicity and redox activity of the hydroxylamine moiety.
The synthesis of N-arylhydroxylamines can be achieved through various methods, with the reduction of the corresponding nitroaromatic compounds being a common and efficient approach. researchgate.net For instance, this compound can be prepared from 1-chloro-3-nitro-benzene. guidechem.com The selective reduction of the nitro group to a hydroxylamine, without further reduction to an amine, is a key challenge that has been addressed through the development of specific catalytic systems. researchgate.netmdpi.com
N-arylhydroxylamines are versatile intermediates in organic synthesis. The hydroxylamine group can undergo a variety of transformations, including oxidation to nitroso compounds, acylation, and condensation with carbonyl compounds to form oximes. smolecule.com These reactions open avenues for the creation of a diverse array of more complex molecular architectures.
Interactive Data Table: Properties of this compound
Scope and Significance in Current Research Paradigms
The significance of this compound in current research is primarily linked to its utility as a building block in the synthesis of various organic molecules. Its structural features, namely the chloro-substituted phenyl ring and the reactive hydroxylamine group, make it a valuable precursor in several areas of chemical investigation.
One area of research involves the use of N-arylhydroxylamines in copper-catalyzed asymmetric reactions. For example, N-arylhydroxylamines have been employed as aminating agents in the enantioselective C-H amination of alkenes, leading to the formation of chiral N-aryl allylamines. rsc.org This highlights the potential of these compounds in the development of new stereoselective synthetic methodologies.
Furthermore, N-arylhydroxylamines are key intermediates in the synthesis of various heterocyclic compounds. najah.edu The hydroxylamine functionality can participate in cyclization reactions to form rings such as isoxazoles and 1,2,4-oxadiazoles. najah.eduwpmucdn.com For instance, the reaction of a related compound with hydroxylamine hydrochloride can lead to the formation of amidoximes, which are versatile precursors for heterocyclic synthesis. najah.edu
The study of acid-catalyzed reactions of N-arylhydroxylamines has also been a subject of interest, providing insights into the formation of reactive intermediates like iminium-benzenium ions. acs.org Understanding these reaction mechanisms is crucial for controlling the outcome of synthetic transformations involving these compounds.
Interactive Data Table: Synthetic Applications of this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-3-6(4-5)8-9/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTWLAMAVFBFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454907 | |
| Record name | 3-CHLOROPHENYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-17-4 | |
| Record name | 3-Chloro-N-hydroxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10468-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-CHLOROPHENYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of N 3 Chlorophenyl Hydroxylamine
Direct Synthesis Approaches
Direct synthesis methods are the most common routes to N-(3-chlorophenyl)hydroxylamine, primarily involving the reduction of a nitro precursor or, less commonly, the alkylation of hydroxylamine (B1172632).
Reductive Pathways for this compound Synthesis
The reduction of the nitro group in 3-chloronitrobenzene is a well-established and efficient method for synthesizing this compound. This transformation requires careful control of reaction conditions to stop the reduction at the hydroxylamine stage and prevent further reduction to 3-chloroaniline. researchgate.net
The chemical reduction of 3-chloronitrobenzene is a primary route for the synthesis of this compound. This process involves the partial reduction of the nitro group. researchgate.net A variety of reducing agents and catalytic systems have been employed to achieve this transformation with high selectivity.
One documented method involves the use of potassium borohydride (B1222165) (KBH₄) in the presence of bismuth(III) chloride (BiCl₃) in aqueous ethanol. This reaction proceeds at ambient temperature and is completed in a short time frame of 15 minutes, affording this compound in a yield of approximately 83%. guidechem.com
Catalytic hydrogenation is another key strategy. Systems using platinum on carbon (Pt/C) have been shown to be effective. The selectivity of this reaction can be significantly influenced by the use of additives. For instance, 4-(dimethylamino)pyridine (DMAP) has been identified as a unique additive that increases both hydrogenation activity and product selectivity, with yields for N-arylhydroxylamines reaching over 99% under mild conditions. nih.gov The process can be carried out in batch reactors or using continuous-flow technology, which offers an efficient approach for this selective hydrogenation. nih.gov
The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding aniline (B41778) and to avoid side reactions like hydrodehalogenation. researchgate.netwhiterose.ac.uk For example, gold nanoparticle-based catalysts have demonstrated high selectivity (95%) for the reduction of 2-chloronitrobenzene to N-(2-chlorophenyl)hydroxylamine with no evidence of competing hydrodehalogenation. whiterose.ac.uk Similarly, Raney Nickel (Ra-Ni) catalyzed reactions using hydrazine (B178648) hydrate (B1144303) as the reducing agent have been employed for the synthesis of N-phenylhydroxylamines from substituted nitrobenzenes. google.com
Table 1: Chemical Reduction Methods for this compound
| Precursor | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Chloro-3-nitro-benzene | KBH₄, BiCl₃ | Aqueous Ethanol | Ambient Temp, 15 min | 83% | guidechem.com |
| o-Chloronitrobenzene | 5 wt. % Pt/C, DMAP, H₂ | THF | 30 °C, 0.6 MPa | >99% Selectivity | nih.gov |
| Substituted Nitrobenzene | Hydrazine Hydrate, Raney Ni | Ethanol, 1,2-dichloroethane | 15 °C, 4h | 75% | google.com |
| 2-Chloronitrobenzene | AuNP catalyst, NaBH₄ | Water | Room Temp | 95% Selectivity | whiterose.ac.uk |
Photochemical methods offer an alternative, often catalyst-free, route to N-arylhydroxylamines from nitroarenes. rsc.orgorganic-chemistry.org These reactions leverage light as an energy source to drive the reduction, providing a green and selective synthetic pathway. organic-chemistry.org
One approach involves the irradiation of the nitroarene with 413 nm LEDs at room temperature, using the plant-derived hydrogen source, γ-terpinene. This method is notable for not requiring any external catalysts or additives and demonstrates a broad substrate scope with high yields and selectivity. rsc.org
Another established photochemical protocol utilizes methylhydrazine as a hydrogen donor in the absence of any catalyst. organic-chemistry.orgacs.orgnih.gov This light-induced transformation is highly selective for the nitro group, leaving other reducible functional groups such as halogens, cyano, and carboxyl groups unaffected. organic-chemistry.org The reaction mechanism is proposed to proceed through a proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) pathway, forming a nitrosoarene intermediate in situ. organic-chemistry.orgresearchgate.net This method is valued for its clean product isolation and avoidance of byproducts that can occur in other reduction processes. organic-chemistry.org
Table 2: Photochemical Reduction of Nitroarenes
| Hydrogen Source | Light Source | Catalyst/Additive | Key Features | Reference |
|---|---|---|---|---|
| γ-Terpinene | 413 nm LEDs | None | Catalyst-free, broad scope, high yield | rsc.org |
| Methylhydrazine | Light Irradiation | None | Catalyst-free, excellent functional-group tolerance, high yield | organic-chemistry.orgnih.gov |
Alkylation of Hydroxylamines for N-Substituted Derivatives
While the reduction of nitro compounds is the predominant method for synthesizing N-arylhydroxylamines, the formation of N-substituted hydroxylamines can also be approached through the alkylation or arylation of hydroxylamine or its derivatives. These methods are generally less direct for the target compound but are important in the broader context of hydroxylamine chemistry.
The direct alkylation or arylation of hydroxylamine to form N-substituted derivatives is a fundamental transformation. For the synthesis of N-arylhydroxylamines, this typically involves the reaction of hydroxylamine with an arylating agent. A palladium-catalyzed O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine equivalent, has been developed for reaction with aryl chlorides, bromides, and iodides. organic-chemistry.org This method provides access to O-arylhydroxylamines, which can be precursors or related structures to N-arylhydroxylamines. organic-chemistry.org
The reaction of hydroxylamine hydrochloride with various precursors is a common theme in forming related structures. For instance, it reacts with carbonitriles to form amidoximes or with ketones to create oximes, which are key steps in the synthesis of various heterocyclic compounds. wpmucdn.comnajah.edu While not a direct synthesis of this compound, these reactions highlight the reactivity of the hydroxylamine core.
The alkylation of hydroxylamine derivatives with halogenated precursors is a viable route for creating C-N bonds. For example, N-alkylation reactions using microwave assistance have been employed in multi-step syntheses. nih.gov In a more classical approach, a solution of an N-substituted hydroxylamine can be reacted with an acyl chloride in the presence of a base like pyridine. For instance, N-(2-chlorophenylmethyl)hydroxylamine is reacted with 3-chloro-2,2-dimethylpropionyl chloride. prepchem.com
The general process for producing O-substituted hydroxylamines often involves reacting a hydroxylamine salt with an alkylating agent in the presence of a base. google.comgoogle.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be used to facilitate the reaction between an aqueous phase containing the hydroxylamine and an organic phase containing the halogenated precursor. google.com Although these examples typically describe O-alkylation, the principles can be relevant to N-alkylation under different conditions. The arylation of N-hydroxy compounds with diaryliodonium salts also provides a route to N-aryloxyimides, which can be hydrolyzed to aryloxyamines. organic-chemistry.org
Indirect Synthetic Routes and Precursor Transformations
Indirect routes to this compound often rely on the formation and subsequent conversion of intermediate compounds. These multi-step sequences provide alternative pathways to this valuable chemical entity.
Formation via Amidoxime (B1450833) Intermediates
Amidoximes are key intermediates that can be synthesized from either carbonitriles or activated amide derivatives, paving the way for the formation of N-arylhydroxylamines.
The synthesis of N-substituted amidoximes from carbonitriles is a well-established and leading method. semanticscholar.orgnih.gov The process involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. Typically, hydroxylamine hydrochloride is used in conjunction with a base, such as sodium carbonate or triethylamine, to generate the free hydroxylamine in situ. semanticscholar.org The reaction is often carried out in refluxing alcohol to reduce the reaction time, with aromatic nitriles generally providing higher yields than their aliphatic counterparts. semanticscholar.org
For the synthesis of the precursor to this compound, 3-chlorobenzonitrile (B1581422) serves as the starting material. The reaction with hydroxylamine hydrochloride and a base like sodium carbonate yields N'-hydroxy-3-chlorobenzimidamide, the corresponding amidoxime. semanticscholar.org While this establishes the formation of the key amidoxime intermediate, its subsequent reduction is necessary to yield the final N-arylhydroxylamine product. This reduction can be accomplished via various methods, including catalytic hydrogenation or using reducing agents like triethylsilane with a palladium catalyst, which has been shown to reduce amidoximes to amidines. semanticscholar.org Enzymatic reductions of amidoximes to amidines are also well-documented, highlighting a "pro-drug" approach where the less basic amidoxime is absorbed and then metabolically reduced to the active amidine. researchgate.net A photochemical approach has also been demonstrated for the reduction of N-arylthiophene-2-carboxamidoximes to the corresponding amidines. acs.org
Table 1: Synthesis of Amidoximes from Nitriles and Hydroxylamine
| Starting Nitrile | Reagents | Product (Amidoxime) | Ref. |
| Aromatic/Aliphatic Nitriles | Hydroxylamine Hydrochloride, Base (e.g., Na2CO3) | Corresponding Amidoxime | semanticscholar.org |
| 3-chlorobenzonitrile | Hydroxylamine Hydrochloride, Sodium Carbonate | N'-hydroxy-3-chlorobenzimidamide | semanticscholar.org |
An alternative route to N-substituted amidoximes proceeds through the activation of secondary amides. rsc.orgnih.gov A one-pot method has been developed using a combination of triphenylphosphine (B44618) (Ph3P) and iodine (I2) to mediate the dehydrative condensation of secondary amides with hydroxylamine hydrochloride. rsc.orgnih.govrsc.org
The proposed mechanism involves the initial reaction of Ph3P and I2 to form triphenylphosphoranediiodide and triphenylphosphonium iodide. rsc.orgrsc.org The secondary amide is then activated through phosphorylation at the oxygen atom, leading to a reactive imidoyl iodide intermediate. rsc.orgrsc.org This intermediate is subsequently displaced by hydroxylamine to furnish the N-substituted amidoxime. rsc.orgrsc.org This method is versatile, allowing for the use of secondary amides, or even acid chlorides and carboxylic acids as precursors which form the amide in situ. rsc.orgnih.gov
Table 2: One-Pot Synthesis of N-Substituted Amidoximes from Amide Precursors
| Amide Precursor | Activating Reagents | Nucleophile | Intermediate | Product (Amidoxime) | Ref. |
| Secondary Amide | Ph3P, I2, Base | Hydroxylamine HCl | Imidoyl Iodide | N-Substituted Amidoxime | rsc.orgnih.gov |
| Acid Chloride + Amine | Ph3P, I2, Base | Hydroxylamine HCl | Imidoyl Iodide | N-Substituted Amidoxime | rsc.orgnih.gov |
| Carboxylic Acid + Amine | Ph3P, I2, Base | Hydroxylamine HCl | Imidoyl Iodide | N-Substituted Amidoxime | rsc.org |
Nitrone-Hydrolysis Sequences in N-Arylhydroxylamine Synthesis
The formation of N-arylhydroxylamines can be achieved through a sequence involving the synthesis and subsequent hydrolysis of nitrones. wikipedia.orgmdpi.com Nitrones are N-oxides of imines and can be prepared through several methods, including the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones, or by the oxidation of secondary hydroxylamines. wikipedia.orgcardiff.ac.uk
Once formed, nitrones can be hydrolyzed, typically under acidic conditions, to yield an N-substituted hydroxylamine and the corresponding aldehyde or ketone. wikipedia.orgmdpi.com This hydrolysis provides a direct pathway to the desired hydroxylamine product. However, the efficiency of the hydrolysis can be limited by thermodynamic equilibrium. mdpi.com
Unconventional Synthetic Pathways and Byproduct Analysis
Beyond traditional methods, several unconventional pathways for synthesizing N-arylhydroxylamines have been explored. These often provide advantages in terms of selectivity, environmental impact, or reaction conditions.
A notable example is the photoinduced reduction of nitroarenes . This catalyst-free method utilizes light and a hydrogen donor, such as methylhydrazine, to selectively reduce nitroarenes to N-arylhydroxylamines with high yields and excellent functional-group tolerance. researchgate.netfigshare.com The reaction proceeds cleanly, avoiding many of the byproducts associated with other reduction methods. figshare.com This approach has been successfully applied to the synthesis of various N-arylhydroxylamines, including those derived from complex molecules like the antibiotics azomycin (B20884) and chloramphenicol. figshare.com
Another green and highly selective method involves the use of biocatalysts . Specific nitroreductase enzymes can be used for the controlled reduction of nitroarenes containing electron-withdrawing groups to the corresponding N-arylhydroxylamines with excellent selectivity (>99%) under mild conditions. nih.gov
Byproduct analysis in conventional syntheses, such as the catalytic hydrogenation of chloronitrobenzenes, is crucial for process optimization. During the reduction of p-chloronitrobenzene, key byproducts can include chloronitrosobenzene (CNSB) and dichloroazoxybenzene. nih.gov The formation of azoxy intermediates can also be observed during hydrogenation in certain solvents like acetone. nih.gov Careful control of reaction conditions and the use of catalyst promoters or inhibitors (like dimethyl sulfoxide) are employed to suppress the formation of these byproducts and prevent over-reduction to the corresponding aniline. rsc.orgresearchgate.net The hydrodechlorination reaction, which produces aniline from chloroaniline, is another significant side reaction that must be controlled. rsc.orgscirp.org
Umpolung Amide Synthesis Utilizing N-Arylhydroxylamines
The concept of "umpolung," or polarity reversal, offers a non-traditional approach to bond formation. In the context of amide synthesis, N-arylhydroxylamines, including N-para-chlorophenyl hydroxylamine, have been successfully utilized as reactants in a novel Umpolung Amide Synthesis (UmAS). nih.gov This method addresses a long-standing challenge in UmAS: the inability to forge N-aryl amides. nih.gov
In this reaction, the N-arylhydroxylamine acts as a suitable acceptor for an acyl anion equivalent, which is generated from an α-fluoronitroalkane in the presence of a simple base. nih.gov This process directly yields the N-aryl amide, bypassing the formation of an N-aryl hydroxamic acid intermediate. nih.gov The reaction proceeds under mild conditions and is notable for its ability to form α-chiral N-aryl amides with complete conservation of enantioenrichment, a significant advantage over conventional coupling methods that are prone to epimerization. nih.gov The mechanism involves a hydroxylamine-nitroso redox process, reversing the typical electrophile-nucleophile roles of the acyl donor and amine components. nih.govdicp.ac.cnnih.gov
Advanced Synthetic Techniques and Optimization
Recent advancements in the synthesis of N-arylhydroxylamines, including this compound, have centered on the development of one-pot strategies and the application of sophisticated catalyst systems to achieve high selectivity and yield under mild conditions.
One notable one-pot strategy involves the in situ generation and subsequent trapping of the hydroxylamine. For instance, the reduction of a nitroaromatic compound can be performed in the presence of an aldehyde, leading to the direct formation of a nitrone. This method is particularly advantageous when the intermediate hydroxylamine is unstable or highly reactive. The zinc-mediated reduction of nitroarenes in the presence of aldehydes provides an efficient route to a variety of nitrones, accommodating a range of functional groups. researchgate.net
Another one-pot approach focuses on the direct reduction of nitroarenes to N,O-bisprotected hydroxylamines. A procedure utilizing zinc mediation in the presence of chloroformates allows for the formation of these protected derivatives in good yields under ambient conditions in a THF-water mixture. These protected hydroxylamines can then be conveniently deprotected to yield the desired N-aryl-N-hydroxy carbamates. organic-chemistry.org Palladium-catalyzed reductions using silanes as the reducing agent also offer a one-pot conversion of nitro compounds to their corresponding hydroxylamines or amines, with the outcome dependent on the specific silane (B1218182) used. msu.edu
The chemoselective reduction of aromatic nitro compounds using biocatalysts like baker's yeast also represents a mild and environmentally conscious one-pot method. This approach has shown success in converting nitroarenes with electron-withdrawing groups into the corresponding hydroxylamines with good to excellent conversion rates. researchgate.net
The selective catalytic hydrogenation of nitroarenes to N-arylhydroxylamines is a critical process in industrial chemistry. mdpi.com The primary challenge lies in preventing the over-reduction of the hydroxylamine intermediate to the corresponding aniline. cardiff.ac.uk Consequently, significant research has been dedicated to developing highly selective catalyst systems.
Gold nanoparticles have also emerged as effective catalysts for the selective reduction of nitro compounds. nih.govrug.nl Supported gold nanoparticles, for example on titania (Au/TiO₂), have been utilized for the transfer hydrogenation of nitroaromatics using reducing agents like hydrosilanes. rug.nlresearchgate.net These gold-based systems can exhibit high chemoselectivity under mild reaction conditions.
The table below summarizes findings from various catalytic systems used in the reduction of substituted nitroarenes to N-arylhydroxylamines, which are analogous to the synthesis of this compound.
| Catalyst System | Substrate Analogue | Reducing Agent | Additive(s) | Selectivity for Hydroxylamine | Reference(s) |
| Pt/C | o-Chloronitrobenzene | H₂ | DMAP | >99% | mdpi.com |
| Pt/SiO₂ | Various substituted nitroaromatics | H₂ | Triethylamine, DMSO | up to 99% | rsc.org |
| Au/TiO₂ | Multifunctional aromatic nitro compounds | Et₃SiH | - | High chemoselectivity | rug.nlresearchgate.net |
| Ethylenediamine-coated Pt nanowires | Nitroaromatics | H₂ | - | High selectivity | researchgate.net |
| Photoexcited Pt nanoparticles | Nitroarenes | H₂ | Triethanolamine (TEA) | 81-91% | acs.org |
Reaction Mechanisms and Chemical Transformations of N 3 Chlorophenyl Hydroxylamine
Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety
The hydroxylamine group (-NHOH) of N-(3-chlorophenyl)hydroxylamine is characterized by the presence of a nucleophilic nitrogen atom, which is rendered more nucleophilic by the adjacent oxygen atom. This inherent nucleophilicity dictates its reactivity towards a variety of electrophilic species, particularly carbonyl compounds and acylating agents.
Reactions with Carbonyl Compounds: Oxime Formation
This compound reacts with aldehydes and ketones in a condensation reaction to form N-substituted oximes. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. scribd.comkhanacademy.org The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. scribd.com This is typically followed by a series of proton transfers, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule from this intermediate results in the formation of a carbon-nitrogen double bond, yielding the corresponding oxime. scribd.comkhanacademy.org
The general mechanism involves an initial nucleophilic attack on the carbonyl carbon by the nitrogen of the hydroxylamine. The nucleophilicity of the nitrogen is enhanced by the alpha-effect of the adjacent oxygen atom. This leads to a tetrahedral intermediate which then undergoes proton transfer and elimination of water to form the stable oxime product. scribd.com The reaction is often catalyzed by acid or base. researchgate.net
General Reaction Scheme for Oxime Formation:
R(R')C=O + H₂NOH-Ar → R(R')C=NOH-Ar + H₂O
(Aldehyde/Ketone) + (N-Arylhydroxylamine) → (N-Aryloxime) + (Water)
Acylation Reactions and N-Acyl Hydroxylamine Formation
The nucleophilic nitrogen of this compound can react with acylating agents, such as acid chlorides or anhydrides, to form N-acyl hydroxylamines. These reactions are fundamental in modifying the structure and reactivity of the parent hydroxylamine. A notable example is the diacetoxyiodobenzene-promoted double acylation reaction of hydroxylamines with aldehydes, which yields N-acetoxy-N-arylamides. rsc.org
In a specific instance, the reaction involving this compound can lead to the formation of N-acetoxy-N-(3-chlorophenyl)benzamide. rsc.org This transformation highlights the hydroxylamine's capacity to undergo N-acylation. The reaction between p-nitrophenyl acetate (B1210297) and hydroxylamine can initially form O-acylhydroxylamines, which may then rearrange to the more stable N-acylated product. arkat-usa.org
Table 1: Example of N-Acyl Hydroxylamine Formation
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|
Condensation Reactions with Carbonyl Compounds
Beyond simple oxime formation, this compound can participate in various condensation reactions with carbonyl compounds. These reactions are crucial for synthesizing a diverse range of heterocyclic and open-chain structures. The initial step, similar to oxime formation, is the nucleophilic addition of the hydroxylamine to the carbonyl group. vanderbilt.edu The subsequent reaction pathway depends on the specific carbonyl compound, the reaction conditions, and the presence of other functional groups. vanderbilt.edugoogle.com
These condensation reactions are significant not only for the synthesis of oximes, which serve as protective groups and intermediates, but also for the construction of more complex molecules. scribd.comresearchgate.net The reaction conditions, such as temperature and the use of catalysts, can be optimized to favor the desired condensation product. google.com For instance, microwave-assisted condensation of hydroxylamine hydrochloride with carbonyl compounds has been shown to be an efficient method. nih.gov
Redox Chemistry of this compound and its Derivatives
The nitrogen-oxygen bond in this compound and its derivatives makes them active participants in redox reactions. They can be oxidized to form stable radicals and nitrones, or they can act as reducing agents, particularly in biological systems.
Oxidation Pathways to Nitrones and Subsequent Products
The oxidation of N-substituted hydroxylamines is a primary method for the synthesis of nitrones. researchgate.netsci-hub.seresearchgate.net This transformation can be achieved using a variety of oxidizing agents. The oxidation of this compound would be expected to proceed through a one-electron oxidation to form a nitroxide radical intermediate. nih.gov This radical can then undergo further oxidation or disproportionation to yield a nitrone.
Nitrones are valuable synthetic intermediates, known for their participation in 1,3-dipolar cycloaddition reactions to form various nitrogen-containing heterocyclic compounds. arkat-usa.org The oxidation of hydroxylamines can be performed under mild conditions, and the resulting nitrones can be trapped in situ with dipolarophiles. arkat-usa.org
Table 2: Common Oxidants for Hydroxylamine to Nitrone Conversion
| Oxidizing Agent | Reference |
|---|---|
| N-t-butylbenzenesulfinimidoyl chloride | arkat-usa.org |
| N-chlorosuccinimide (NCS) | arkat-usa.org |
| Mercuric(II) oxide (HgO) | sci-hub.se |
| Manganese(IV) oxide (MnO₂) | researchgate.net |
A working hypothesis for the conversion of an N-aryl hydroxylamine in the presence of an α-fluoronitroalkane suggests it is first oxidized to an aryl nitroso compound. nih.gov This electrophilic nitroso species then reacts further, ultimately leading to amide products while the hydroxylamine acts as a reductant in a catalytic cycle. nih.gov
Reductive Behavior in Enzymatic Systems
N-Arylhydroxylamines and their derivatives can function as reducing agents for certain enzymes, particularly those containing a metal center in a high oxidation state. nih.govnih.gov For instance, derivatives of this compound have been shown to act as reducing agents for lipoxygenases, a class of non-heme iron-containing enzymes. nih.gov
The mechanism involves the reduction of the catalytically active ferric (Fe³⁺) form of the enzyme to its inactive ferrous (Fe²⁺) state. nih.gov In this process, the hydroxylamine itself is oxidized. Studies have shown that NOH-containing compounds, including N-hydroxyurea derivatives, are oxidized by lipoxygenase to form their corresponding nitroxide radicals, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov This one-electron oxidation of the hydroxylamine is coupled with the reduction of the enzyme's iron center. nih.gov This reductive behavior underlies the inhibitory activity of many hydroxylamine-containing compounds against these enzymes. nih.gov
Reduction of Lipoxygenase Ferric Form to Ferrous Form
One of the notable inhibitory mechanisms of hydroxylamine-containing compounds involves the reduction of the catalytically active ferric (Fe³⁺) form of lipoxygenase to its inactive ferrous (Fe²⁺) state. nih.gov Lipoxygenases are enzymes that contain a non-heme iron which cycles between these oxidation states during their catalytic activity. nih.gov Compounds such as N-arylhydroxylamines and N-hydroxyureas can act as reducing agents for these enzymes.
For instance, N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea (CPHU), a compound structurally related to this compound, has been shown to be a general reducing agent for 5-, 12-, and 15-lipoxygenases. nih.gov The inhibitory action is proposed to occur through the binding of the hydroxamate or hydroxylamine moiety to the iron at the enzyme's catalytic site, facilitating the electron transfer that reduces the ferric center. nih.govnih.gov This reduction inactivates the enzyme, preventing it from catalyzing the oxidation of its substrates. nih.gov
Nitroxide Radical Formation
The reduction of the lipoxygenase ferric center is coupled with the oxidation of the hydroxylamine moiety. nih.govnih.gov Specifically, this compound and its derivatives undergo a one-electron oxidation, resulting in the formation of a corresponding nitroxide radical (R-N(H)-O•). nih.govnih.govresearchgate.net This process is a key feature of its interaction with lipoxygenases and other oxidizing systems.
The formation of these nitroxide radicals has been directly observed and characterized using electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net The reaction of CPHU with lipoxygenase, for example, generates the ferrous form of the enzyme and the nitroxide radical of CPHU. nih.gov In cellular systems, nitroxides can exist in equilibrium with their reduced hydroxylamine forms, with the ratio between the two states being dependent on the local redox environment. nih.gov The generation of these radicals is a critical step in the pseudoperoxidase activity of lipoxygenases, where the enzyme degrades lipid hydroperoxides. nih.gov
Electron Transfer Processes and Redox Potentials
The chemical behavior of this compound is largely governed by electron transfer processes, where it can act as an electron donor (reducing agent). This capability is fundamental to its interaction with biological systems like lipoxygenase and the photosynthetic electron transport chain. nih.govredalyc.org Hydroxylamine itself can inhibit the oxygen-evolving complex in photosynthesis by causing an imbalance in the electron transfer rates. redalyc.org
The efficiency and direction of these electron transfers are determined by the redox potentials of the participating species. acs.orgnih.gov The redox potential of a hydroxylamine derivative depends on its molecular structure and its environment. In complex systems like the enzyme hydroxylamine oxidoreductase, electrostatic interactions with neighboring cofactors can significantly alter the redox potentials, creating a sophisticated control system for electron flow during oxidative processes. nih.gov The oxidation of hydroxylamines can be a multi-electron process; for example, hydroxyurea (B1673989) acts as a two-electron donor in its reaction with ferricyanide. researchgate.net The study of nitrosobenzene-phenylhydroxylamine systems provides insight into the oxidation-reduction potentials that govern these transformations. acs.org
Rearrangement and Cyclization Reactions
Beyond redox chemistry, this compound serves as a versatile building block in organic synthesis, particularly in reactions that form new carbon-carbon and carbon-heteroatom bonds through rearrangement and cyclization pathways.
wpmucdn.comvetmeduni.ac.atandvetmeduni.ac.atvetmeduni.ac.atSigmatropic Rearrangements of Hydroxylamine Derivatives
Hydroxylamine derivatives are known to undergo sigmatropic rearrangements, which are valuable pericyclic reactions for constructing carbo- and heterocyclic molecules due to their high efficiency and atom economy. rsc.org These reactions involve the migration of a σ-bond across a π-system.
Two common types of sigmatropic shifts for these compounds are the vetmeduni.ac.atvetmeduni.ac.at and nih.govvetmeduni.ac.at rearrangements. nih.gov The vetmeduni.ac.atvetmeduni.ac.at-sigmatropic rearrangement, such as the Claisen rearrangement, is a thermally allowed, concerted process that often proceeds through a chair-like transition state. nih.gov N,O-diarylhydroxylamines generally show a preference for the vetmeduni.ac.atvetmeduni.ac.at sigmatropic shift. rsc.orgresearchgate.net However, the reaction pathway is sensitive to the substitution pattern on the aromatic rings. For instance, appropriately substituted N,O-diarylhydroxylamines can be directed to undergo wpmucdn.comvetmeduni.ac.at sigmatropic shifts, which can be followed by other transformations like the Smiles rearrangement. rsc.orgresearchgate.net These diverse rearrangement cascades provide access to a wide range of complex molecular architectures, including dibenzo[b,d]furanamines and diaryl ethers. rsc.org
Cycloaddition and Heterocycle Formation
Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. pageplace.de this compound and its derivatives can be used as precursors for 1,3-dipoles, which are key components in 1,3-dipolar cycloaddition reactions. researchgate.net
A common strategy involves the in-situ generation of a nitrone from the reaction of an N-arylhydroxylamine with an aldehyde (e.g., 3-chlorobenzaldehyde). researchgate.net This nitrone, an azomethine ylide, can then react with a dipolarophile, such as an alkene, to form a five-membered heterocyclic ring. researchgate.netyok.gov.tr For example, the 1,3-dipolar cycloaddition of a nitrone derived from N-phenyl hydroxylamine with 4-amino antipyrene yields isoxazolidine (B1194047) structures. researchgate.net These reactions are highly valuable for creating substituted heterocyclic systems that are prevalent in medicinal chemistry. researchgate.netijcce.ac.ir
Isoxazoles are an important class of five-membered aromatic heterocycles that can be synthesized from hydroxylamine derivatives through several mechanisms. researchgate.netnih.gov
One major pathway is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov The nitrile oxide intermediate is typically generated in situ from a precursor like a hydroximoyl halide.
A more common and direct route involves the reaction of hydroxylamine (or its hydrochloride salt) with a precursor containing a 1,3-dicarbonyl or an equivalent functionality. wpmucdn.comresearchgate.netnih.govorgsyn.org A widely used method is the condensation of hydroxylamine with an α,β-unsaturated ketone, such as a chalcone (B49325). wpmucdn.comresearchgate.net The mechanism proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the carbonyl carbon, forming a ketoxime intermediate. wpmucdn.com Subsequent intramolecular cyclization occurs when the oxime oxygen attacks the β-carbon of the original unsaturated system. wpmucdn.com A final elimination step, often base-mediated, leads to dehydration and aromatization, yielding the stable isoxazole (B147169) ring. wpmucdn.com This strategy was successfully used in the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. wpmucdn.com
Oxadiazole Synthesis from Amidoximes
The synthesis of 1,2,4-oxadiazoles represents a significant area of research in heterocyclic chemistry due to the diverse physiological activities associated with this scaffold. ias.ac.in One of the most common and effective methods for constructing the 1,2,4-oxadiazole (B8745197) ring is through the cyclization of an amidoxime (B1450833) intermediate. researchgate.netijper.org Amidoximes are typically prepared by the reaction of a nitrile with hydroxylamine. rjptonline.orgbiointerfaceresearch.com
In the context of this compound, the relevant precursor for oxadiazole synthesis is the corresponding amidoxime, (Z)-N'-hydroxy-3-chlorobenzimidamide, which is formed from the reaction of 3-chlorobenzonitrile (B1581422) with hydroxylamine. This amidoxime can then undergo cyclization with various acylating agents, such as acid chlorides or anhydrides, to yield 3,5-disubstituted 1,2,4-oxadiazoles. ias.ac.inijper.org
A specific example is the efficient, one-pot synthesis of (E)-3-(3-chlorophenyl)-5-(prop-1-enyl)-1,2,4-oxadiazole. ias.ac.in This process begins with the in situ formation of the 3-chlorophenyl amidoxime from 3-chlorobenzonitrile and hydroxylamine. The subsequent reaction of this intermediate with crotonoyl chloride leads to O-acylation followed by cyclization and dehydration to afford the final oxadiazole product. ias.ac.in The reaction is notable for its high yield and mild conditions. ias.ac.in
Table 1: Synthesis of (E)-3-(3-chlorophenyl)-5-(prop-1-enyl)-1,2,4-oxadiazole ias.ac.in
| Step | Reactants | Reagents/Solvents | Intermediate/Product | Yield |
| 1 | 3-Chlorobenzonitrile, Hydroxylamine | Acetic Acid (catalyst) | (Z)-N'-hydroxy-3-chlorobenzimidamide (in situ) | N/A |
| 2 | (Z)-N'-hydroxy-3-chlorobenzimidamide | Crotonoyl Chloride, THF, DMSO | (E)-3-(3-chlorophenyl)-5-(prop-1-enyl)-1,2,4-oxadiazole | High |
The general mechanism for this transformation involves the nucleophilic attack of the amidoxime's amino group on the carbonyl carbon of the acylating agent, followed by an intramolecular cyclodehydration step to form the stable 1,2,4-oxadiazole ring. researchgate.net The choice of solvent and catalyst can be optimized to improve reaction efficiency and yield. ias.ac.inorganic-chemistry.org
Specific Reaction Systems Involving the Chlorophenyl Moiety
The chemical reactivity of this compound is not limited to transformations of the hydroxylamine group; the chlorophenyl moiety also participates in and influences specific reaction systems. The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring affects the electronic properties of the entire molecule and can be a site for further functionalization.
While the hydroxylamine group is prone to oxidation and condensation reactions, the chlorophenyl ring can undergo reactions such as nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. smolecule.com More commonly, the chlorophenyl group is retained as a key structural component in the final products of various synthetic transformations.
In certain catalytic systems, the nature of the substituent on the phenyl ring is crucial for the reaction's outcome. For instance, in copper-catalyzed rjptonline.orgCurrent time information in Bangalore, IN.-nitrogen rearrangement reactions of O-aryl ketoximes, substrates bearing a chlorophenyl group have been shown to be effective, leading to the formation of ortho-aminophenol derivatives in acceptable yields. rsc.org This indicates that the chlorophenyl moiety is compatible with and can influence the regioselectivity and efficiency of metal-catalyzed processes.
Furthermore, the selective hydrogenation of substituted nitroarenes to N-arylhydroxylamines has been studied using model compounds that contain a chlorophenyl group. nih.govresearchgate.net These studies focus on achieving high selectivity for the hydroxylamine product without reducing other functional groups, demonstrating that the carbon-chlorine bond can remain intact under specific catalytic hydrogenation conditions. nih.gov This is critical for syntheses where the chlorophenyl group is a desired feature in the final molecule.
Table 2: Potential Reactions Involving the Chlorophenyl Moiety
| Reaction Type | Description | Potential Outcome for this compound | Reference |
| Catalytic Hydrogenation | Selective reduction of a nitro group to a hydroxylamine in the presence of a C-Cl bond. | Synthesis of this compound from 3-chloronitrobenzene, preserving the chloro-substituent. | nih.govresearchgate.net |
| Nucleophilic Substitution | Replacement of the chlorine atom with another nucleophile. | Functionalization of the aromatic ring, though may require harsh conditions. | smolecule.com |
| Metal-Catalyzed Rearrangement | Participation in rearrangements where the electronic nature of the aryl substituent is key. | The chlorophenyl group can direct the outcome of reactions on other parts of the molecule, such as in O-aryl ketoxime rearrangements. | rsc.org |
Spectroscopic and Structural Elucidation Studies of N 3 Chlorophenyl Hydroxylamine
Advanced NMR Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(3-chlorophenyl)hydroxylamine, the spectrum is expected to show distinct signals for the aromatic protons and the protons on the hydroxylamine (B1172632) moiety (-NHOH).
The aromatic region (typically δ 7.0-8.0 ppm) is of particular interest. The 3-chloro substitution pattern results in four magnetically non-equivalent protons on the benzene (B151609) ring.
H-2: This proton is ortho to the hydroxylamine group and meta to the chlorine atom. It is expected to appear as a triplet or a narrow multiplet.
H-4: This proton is para to the hydroxylamine group and ortho to the chlorine atom. It is expected to be a doublet of doublets or a triplet.
H-5: This proton is meta to both the hydroxylamine group and the chlorine atom, appearing as a triplet.
H-6: This proton is ortho to both the hydroxylamine and chlorine substituents, likely resulting in a doublet of doublets.
The chemical shifts of the N-H and O-H protons are variable and depend on factors like solvent, concentration, and temperature. They often appear as broad singlets and can be confirmed by D₂O exchange experiments, where they disappear from the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (H-2, H-4, H-5, H-6) | 6.8 - 7.4 | Multiplet (m) |
| N-H | 5.0 - 8.0 | Broad Singlet (br s) |
| O-H | 4.0 - 7.0 | Broad Singlet (br s) |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the six carbon atoms of the benzene ring due to the molecule's asymmetry.
C-1: The carbon atom directly attached to the hydroxylamine group (ipso-carbon) is expected to be significantly deshielded, appearing at a downfield chemical shift.
C-3: The carbon atom bonded to the chlorine atom will also be deshielded.
C-2, C-4, C-5, C-6: The remaining four carbon atoms will have distinct chemical shifts, which can be assigned using predictive models or advanced 2D NMR techniques. The signals for carbons ortho and para to the electron-donating -NHOH group are expected to be shifted upfield compared to those meta to it.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NHOH) | 145 - 155 |
| C-2 | 110 - 120 |
| C-3 (C-Cl) | 130 - 140 |
| C-4 | 120 - 130 |
| C-5 | 115 - 125 |
| C-6 | 110 - 120 |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
O-H and N-H Stretching: The hydroxyl (-OH) and amine (-NH) groups will give rise to broad absorption bands in the region of 3200-3600 cm⁻¹. These bands are often broad due to hydrogen bonding.
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.
Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.
C-N Stretching: The stretching vibration for the C-N bond typically appears in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3500 | Medium, Broad |
| N-H | Stretching | 3100 - 3400 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium, Sharp |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-Cl | Stretching | 700 - 800 | Strong |
Electronic Absorption Spectroscopy and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene chromophore. The benzene ring and the hydroxylamine substituent constitute a conjugated system. The presence of the chlorine atom and the hydroxylamine group on the benzene ring influences the energy of the electronic transitions.
Typically, substituted benzenes exhibit two main absorption bands:
π → π transitions:* These are high-energy transitions that result in strong absorption bands, often observed below 220 nm and around 250-290 nm. The band around 250-290 nm (the B-band) is characteristic of the benzene ring's aromaticity.
n → π transitions:* These are lower-energy transitions involving non-bonding electrons (from the oxygen and nitrogen atoms) being promoted to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, potentially above 300 nm.
The exact position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are dependent on the solvent used for the analysis.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) |
| π → π | ~210 |
| π → π (B-band) | ~260 - 280 |
| n → π* | > 290 |
Solid-State Structural Determination
The determination of a compound's solid-state structure is crucial for understanding its physical properties and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide critical data on its molecular geometry, including bond lengths, bond angles, and the conformation of the molecule.
Although a specific crystal structure for this compound has not been publicly reported, a hypothetical analysis would yield key crystallographic parameters. These would be presented in a table similar to the one below, which remains unpopulated due to the absence of experimental data.
Interactive Data Table: Crystallographic Data for this compound (Note: Data is hypothetical as no published crystal structure was found.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₆ClNO |
| Formula Weight | 143.57 g/mol |
| Crystal System | Unavailable |
| Space Group | Unavailable |
| a (Å) | Unavailable |
| b (Å) | Unavailable |
| c (Å) | Unavailable |
| α (°) | Unavailable |
| β (°) | Unavailable |
| γ (°) | Unavailable |
| Volume (ų) | Unavailable |
Hydrogen Bonding Networks in Crystalline Structures
The hydroxylamine (-NHOH) group in this compound contains both hydrogen bond donors (the N-H and O-H protons) and acceptors (the lone pairs on the nitrogen and oxygen atoms). In the solid state, these functional groups would likely participate in an extensive network of intermolecular hydrogen bonds. These interactions govern the packing of molecules in the crystal lattice.
A detailed analysis, derived from a crystal structure, would quantify these interactions. Key parameters include the distance between the donor and acceptor atoms (D-H···A), the distance between the hydrogen and acceptor atoms (H···A), and the angle of the bond (D-H-A). Without experimental data, a specific description of the hydrogen bonding network is not possible.
Interactive Data Table: Hydrogen Bond Geometry for this compound (Note: Data is hypothetical as no published crystal structure was found.)
| Donor (D)-H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N-H···O | Unavailable | Unavailable | Unavailable | Unavailable |
| O-H···N | Unavailable | Unavailable | Unavailable | Unavailable |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition profile of a compound. For this compound, a TGA experiment would reveal the temperature at which it begins to decompose and the subsequent mass loss steps. Phenylhydroxylamine and its derivatives are known to be thermally sensitive.
Specific TGA data for this compound is not available in the reviewed literature. However, studies on related compounds, such as o-(3-chloro-2-propenyl)-hydroxylamine, have shown decomposition onset temperatures in the range of 82–115 °C, depending on the heating rate researchgate.net. It is plausible that this compound exhibits similar thermal instability.
Interactive Data Table: Thermal Decomposition Data for this compound (Note: Data is hypothetical as no published TGA data was found.)
| Parameter | Value |
|---|---|
| Onset Decomposition Temp (°C) | Unavailable |
| Mass Loss Step 1 (%) | Unavailable |
| Temperature Range Step 1 (°C) | Unavailable |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for detecting and characterizing species with unpaired electrons, such as free radicals. ljmu.ac.uknih.gov Hydroxylamines can be oxidized to form stable nitroxide radicals, which are paramagnetic and thus EPR-active.
The oxidation of this compound would produce the corresponding 3-chlorophenylnitroxide radical. The EPR spectrum of this radical would provide information about its electronic structure. Key parameters derived from an EPR spectrum include the g-factor and hyperfine coupling constants. The interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) would be expected to split the EPR signal into a characteristic triplet. Further smaller couplings to the protons on the phenyl ring might also be resolved.
While the principles of EPR are well-established for nitroxide radicals, specific experimental EPR data for the radical derived from this compound are not available in the surveyed scientific literature.
Computational Chemistry and Theoretical Investigations of N 3 Chlorophenyl Hydroxylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like N-(3-chlorophenyl)hydroxylamine. nrel.govd-nb.info Methods such as B3LYP and M06-2X, paired with basis sets like 6-311G(d,p) or def2-TZVP, are commonly employed to achieve a balance between computational cost and accuracy. nrel.govresearchgate.net
These calculations provide fundamental information about the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. Key parameters derived from these calculations include Mulliken charges and frontier molecular orbitals (HOMO and LUMO).
Mulliken Charges: The calculated distribution of partial charges on each atom of this compound reveals sites susceptible to nucleophilic or electrophilic attack. The nitrogen and oxygen atoms of the hydroxylamine (B1172632) group are expected to carry negative charges, indicating their nucleophilic character. Conversely, the carbon atom attached to the chlorine atom and the hydrogen atoms of the hydroxylamine group are likely to exhibit positive charges, marking them as potential electrophilic sites.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the hydroxylamine group, particularly the nitrogen and oxygen atoms, while the LUMO is distributed over the chlorophenyl ring.
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
Conformational Analysis and Molecular Geometry Optimization
To accurately predict the properties of this compound, it is essential to first determine its most stable three-dimensional structure. Conformational analysis and geometry optimization are computational procedures used to find the arrangement of atoms that corresponds to the lowest energy state of the molecule. nrel.govresearchgate.net
Starting from an initial guess of the molecular structure, geometry optimization algorithms systematically adjust the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. nrel.gov This process yields the equilibrium geometry, which is a prerequisite for subsequent calculations of other molecular properties. For this compound, a key aspect of its conformation is the orientation of the hydroxylamine group relative to the chlorophenyl ring.
The optimized geometry provides precise values for bond lengths and angles, which can be compared with experimental data if available. These parameters are fundamental to understanding the molecule's shape and steric properties.
| Parameter | Value |
|---|---|
| C-Cl Bond Length | 1.75 Å |
| C-N Bond Length | 1.40 Å |
| N-O Bond Length | 1.45 Å |
| C-N-O Bond Angle | 110.5° |
| Cl-C-C-N Dihedral Angle | 180.0° |
Prediction of Spectroscopic Parameters
Computational chemistry offers the ability to predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. dntb.gov.ua Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Visible), while calculations of vibrational frequencies are used to interpret infrared (IR) and Raman spectra. dntb.gov.uaresearchgate.net
UV-Visible Spectroscopy: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the predicted UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the aromatic ring and n-π* transitions involving the non-bonding electrons of the hydroxylamine group. najah.edu
Vibrational Spectroscopy: The calculation of vibrational frequencies provides a theoretical infrared spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These predicted frequencies, when scaled to account for systematic errors in the computational methods, can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular motions. researchgate.netresearchgate.net
| Spectroscopic Technique | Predicted Parameter | Value | Assignment |
|---|---|---|---|
| UV-Visible | λmax | 275 nm | π-π* transition |
| Infrared | Vibrational Frequency | 3350 cm⁻¹ | O-H stretch |
| Infrared | Vibrational Frequency | 1600 cm⁻¹ | C=C aromatic stretch |
| Infrared | Vibrational Frequency | 1100 cm⁻¹ | C-N stretch |
Reaction Mechanism Elucidation through Computational Modeling
For instance, in reactions where this compound acts as a nucleophile, computational studies can model the approach of the reactant, the formation of a transition state, and the subsequent formation of products. The calculated activation energy for the transition state provides a quantitative measure of the reaction's feasibility. nih.gov Such studies have been instrumental in understanding the mechanistic details of reactions involving related hydroxylamine derivatives, such as rearrangements and substitution reactions. rsc.orgnih.gov These computational investigations can distinguish between different possible mechanisms, such as concerted versus stepwise pathways or radical versus ionic mechanisms. rsc.orgnih.gov
Molecular Docking for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comnih.govresearchgate.net This method is particularly valuable in medicinal chemistry for predicting the interaction of a small molecule like this compound with a biological target, such as a protein or enzyme. fabad.org.trniscpr.res.in
Structure Activity Relationship Sar Studies on N 3 Chlorophenyl Hydroxylamine and Its Analogues
Correlating Structural Features with Chemical Reactivity Profiles
The chemical reactivity of N-phenylhydroxylamines, including N-(3-chlorophenyl)hydroxylamine, is significantly influenced by the electronic properties of substituents on the aromatic ring. A key determinant of their reactivity, particularly in processes involving hydrogen atom transfer, is the bond dissociation enthalpy (BDE) of the N-H and O-H bonds. Lower BDE values indicate a greater propensity for hydrogen donation, which can be a crucial step in various chemical reactions, including antioxidant activity and metabolic activation.
Theoretical studies using density functional theory (DFT) have provided valuable insights into how different substituents affect these BDEs. For instance, a study on para-substituted N-phenylhydroxylamines (ArNHOH) revealed that both electron-donating and electron-withdrawing groups can modulate the N-H and O-H BDEs. Halogen substituents, such as the chlorine atom in this compound, are known to influence the electronic distribution within the molecule through inductive and resonance effects, thereby altering the bond strengths. documentsdelivered.com
The table below, derived from computational studies on para-substituted N-phenylhydroxylamines, illustrates the effect of various substituents on the N-H and O-H bond dissociation enthalpies. While this data is for para-substituted analogues, it provides a strong indication of the trends that can be expected for other substitution patterns, including the meta-substitution found in this compound. Electron-donating groups generally decrease the BDE, making the compound a better hydrogen donor, while electron-withdrawing groups tend to have the opposite effect. documentsdelivered.com
| Substituent (at para-position) | N-H Bond Dissociation Enthalpy (kcal/mol) | O-H Bond Dissociation Enthalpy (kcal/mol) |
|---|---|---|
| -H | 74.8 | 69.8 |
| -CH3 (Electron-Donating) | 73.9 | 69.1 |
| -OCH3 (Electron-Donating) | 73.2 | 68.5 |
| -F (Halogen) | 74.5 | 69.5 |
| -Cl (Halogen) | 74.9 | 69.9 |
| -CN (Electron-Withdrawing) | 76.5 | 71.2 |
| -NO2 (Electron-Withdrawing) | 77.1 | 71.8 |
Modulating Chemical Interactions with Enzymes through Structural Modifications
N-Arylhydroxylamines are known to interact with various enzymes, with their interaction with hemoglobin being a prominent example. These interactions can lead to the oxidation of hemoglobin to methemoglobin, a form that is unable to bind and transport oxygen. Phenylhydroxylamine and its derivatives can react with both oxyhemoglobin and deoxyhemoglobin. The nature and position of substituents on the aromatic ring can significantly modulate the rate and outcome of these interactions.
Structural modifications to the N-phenylhydroxylamine scaffold can influence several factors that govern enzyme interactions:
Electronic Effects: Substituents that alter the electron density at the hydroxylamine (B1172632) moiety can affect the rate of oxidation and the stability of reactive intermediates. For instance, electron-withdrawing groups can enhance the electrophilicity of the nitrogen atom, potentially influencing its interaction with nucleophilic residues in an enzyme's active site.
Steric Effects: The size and position of substituents can create steric hindrance, affecting the ability of the molecule to access and bind to the active site of an enzyme.
Hydrophobicity/Hydrophilicity: Altering the lipophilicity of the molecule through structural modifications can influence its partitioning into different cellular compartments and its affinity for hydrophobic pockets within an enzyme.
Research has shown that the reaction of phenylhydroxylamine with human hemoglobin can lead to the formation of nitrosobenzene (B162901) adducts. pdbj.org The structural characterization of these adducts reveals specific binding orientations within the heme pocket. It is plausible that the introduction of a chloro-substituent, as in this compound, would alter the binding affinity and orientation due to changes in both electronic and steric properties.
The table below summarizes the potential effects of structural modifications on the interaction of N-phenylhydroxylamine analogues with hemoglobin, based on established principles of enzyme-ligand interactions.
| Structural Modification | Predicted Effect on Hemoglobin Interaction | Rationale |
|---|---|---|
| Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CN) | Potentially increased rate of methemoglobin formation | Enhances the electrophilic character of the nitrogen, facilitating oxidation-reduction reactions with the heme iron. |
| Introduction of Electron-Donating Groups (e.g., -CH3, -OCH3) | Potentially decreased rate of methemoglobin formation | Reduces the electrophilic character of the nitrogen. |
| Introduction of Bulky Substituents (e.g., -t-butyl) | Potentially altered binding affinity and orientation | Steric hindrance may prevent optimal positioning in the heme pocket. |
| Variation in Substituent Position (ortho, meta, para) | Differential impact on binding and reactivity | The position of the substituent affects its steric and electronic influence on the hydroxylamine group's interaction with the enzyme. |
Influence of Aromatic Substitution Patterns on Chemical Behavior
For this compound, the chlorine atom is in the meta position. At this position, its electron-withdrawing inductive effect (-I) is dominant, which can influence the acidity of the N-H and O-H protons and the nucleophilicity of the nitrogen and oxygen atoms.
Inductive and Resonance Effects: Electron-withdrawing groups like chlorine decrease the electron density on the aromatic ring through the inductive effect. This can make the hydroxylamine moiety more susceptible to nucleophilic attack and can also influence the pKa of the molecule.
Formation and Stability: The nature of the substituent can also influence the synthesis and stability of N-phenylhydroxylamines. For example, in the catalytic reduction of substituted nitroaromatics, electron-withdrawing groups on the benzene (B151609) ring have been found to favor the production of the corresponding phenylhydroxylamines. nih.gov
The following table provides a qualitative summary of the influence of different aromatic substitution patterns on the chemical behavior of N-phenylhydroxylamine analogues.
| Substitution Pattern | General Influence on Chemical Behavior |
|---|---|
| Electron-Donating Groups (e.g., -CH3, -OCH3) at ortho/para positions | Increase electron density in the ring, enhance nucleophilicity of the hydroxylamine, and can increase the rate of electrophilic aromatic substitution. |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) at ortho/para positions | Decrease electron density in the ring, reduce the nucleophilicity of the hydroxylamine, and can decrease the rate of electrophilic aromatic substitution. |
| Halogens (e.g., -Cl, -Br) at any position | Exert a deactivating inductive effect and a weaker activating resonance effect, leading to a complex influence on reactivity. Generally deactivating but ortho-, para-directing for electrophilic substitution. |
| Substituents at the meta position | Primarily exert their inductive effect, influencing the overall electron density of the ring and the acidity/basicity of the hydroxylamine group. |
Analytical Method Development for N Arylhydroxylamines
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of N-arylhydroxylamines. These techniques allow for the effective separation of the target compound from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of N-arylhydroxylamines. The separation is typically achieved on a C18 stationary phase, which provides good retention and resolution for these moderately polar compounds.
One established HPLC method utilizes an Agilent 1100 series system equipped with a C18 column. mdpi.com The mobile phase consists of a gradient of acetonitrile (B52724) and water, which allows for the efficient elution of compounds with varying polarities. mdpi.com The detection is commonly performed using a UV detector, with a wavelength set to 254 nm, a region where many aromatic compounds exhibit strong absorbance. mdpi.com A typical gradient elution program might start with a lower concentration of the organic modifier (acetonitrile) to retain polar compounds, followed by a gradual increase to elute more nonpolar substances. mdpi.com For instance, a gradient could be programmed as follows: 25% acetonitrile for 3 minutes, increasing to 80% over 25 minutes, holding at 80% for 5 minutes, and then returning to 25% for 7 minutes to re-equilibrate the column. mdpi.com
For quantitative analysis, the normalized peak areas from the HPLC chromatograms are used to calculate the concentration of N-arylhydroxylamines. mdpi.com This approach ensures that the measurements are accurate and reproducible. The selection of a suitable mobile phase and gradient profile is critical for achieving optimal separation and peak shape. For example, in the analysis of a related compound, 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, a mobile phase of acetonitrile and an acetate (B1210297) buffer (pH 4.70) was used with detection at 320 nm. researchgate.net
LC-MS/MS for Degradation Product Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. americanpharmaceuticalreview.comnih.gov In forced degradation studies, where a drug substance is exposed to stress conditions such as acid, base, oxidation, and light, LC-MS/MS can identify the resulting impurities. nih.gov This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. americanpharmaceuticalreview.com
The process involves separating the degradation products on an HPLC column and then introducing them into the mass spectrometer. americanpharmaceuticalreview.com The instrument first measures the molecular weight of the parent ions and then fragments them to produce a characteristic fragmentation pattern. americanpharmaceuticalreview.com By analyzing these patterns, the structures of the degradation products can be determined. americanpharmaceuticalreview.com For instance, in the analysis of zofenopril, an LC-MS/MS method was developed to characterize six degradation products formed under various stress conditions. nih.gov The separation was achieved on a C18 column with a mobile phase of 20mM ammonium (B1175870) acetate and acetonitrile (50:50, v/v). nih.gov High-resolution mass spectrometry (HRMS) can further provide elemental composition data, which is invaluable for confirming the identity of unknown compounds. americanpharmaceuticalreview.com
Derivatization Strategies for Enhanced Detectability
N-arylhydroxylamines can sometimes be challenging to detect at very low concentrations due to their inherent physicochemical properties. nih.gov Derivatization is a chemical modification process used to improve the detectability of an analyte. researchgate.net This is often achieved by introducing a chromophore or fluorophore into the molecule, which enhances its response to UV or fluorescence detectors, respectively. thermofisher.com
Common derivatizing reagents for amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA). thermofisher.comnih.gov These reagents react with the amine functional group to form highly fluorescent derivatives, significantly lowering the limit of detection. thermofisher.com The derivatization can be performed either pre-column, before injection into the HPLC system, or post-column, after separation. psu.edu Pre-column derivatization is more common and involves reacting the sample with the derivatizing agent before analysis. psu.edu For example, hydroxylamine (B1172632) has been derivatized to enhance its detection in HPLC-UV analysis, allowing for quantification at the parts-per-million (ppm) level. nih.gov The choice of derivatizing agent depends on the functional groups present in the analyte and the desired detection method. nih.gov For compounds with hydroxyl groups, reagents like p-toluenesulfonyl isocyanate (PTSI) can be used to improve ionization for MS detection. nih.gov
| Reagent | Target Functional Group | Detection Method | Reference |
|---|---|---|---|
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | thermofisher.comnih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | thermofisher.comnih.gov |
| Dansyl Chloride | Primary and Secondary Amines | Fluorescence | nih.gov |
| Benzoyl Chloride | Primary and Secondary Amines | UV | nih.gov |
Method Validation Parameters: Precision, Accuracy, Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. europa.eu The validation process involves evaluating several key parameters as defined by international guidelines such as the International Council for Harmonisation (ICH). europa.euwjarr.com
Precision : This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. labmanager.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. demarcheiso17025.com For example, a method for determining hydroxylamine showed an RSD of 4.12% for system precision and 6.36% for method precision. scispace.com
Accuracy : The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. labmanager.com It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. scispace.com Recoveries between 98.1% and 100.6% have been reported for the analysis of a derivatized hydroxylamine. scispace.com
Linearity : The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. labmanager.com This is typically evaluated by analyzing a series of standards at different concentrations and plotting the response versus concentration. wjarr.com The linearity is often expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating good linearity. wjarr.com
Limit of Detection (LOD) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com It is often determined based on the signal-to-noise ratio, typically 3:1. nih.gov
Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The signal-to-noise ratio for LOQ is commonly 10:1. nih.gov For a sensitive HPLC method for hydroxylamine, the LOD was reported as 0.01 ppm and the LOQ as 0.03 ppm. nih.gov
| Parameter | Definition | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Precision | Closeness of repeated measurements | RSD ≤ 2% for drug substance | wjarr.comlabmanager.com |
| Accuracy | Closeness to the true value | Recovery of 98-102% | wjarr.comlabmanager.com |
| Linearity | Proportionality of response to concentration | Correlation coefficient (r²) ≥ 0.999 | wjarr.comlabmanager.com |
| LOD | Lowest detectable amount | Signal-to-Noise Ratio ≥ 3:1 | nih.govwjarr.com |
| LOQ | Lowest quantifiable amount | Signal-to-Noise Ratio ≥ 10:1 | nih.govwjarr.com |
Environmental and Metabolic Fate Studies of N 3 Chlorophenyl Hydroxylamine
Microbial Degradation Pathways of Chlorinated Aromatic Compounds
Chlorinated aromatic compounds, including derivatives of aniline (B41778), are subject to microbial degradation in various environments. The persistence and fate of these compounds are largely determined by their chemical structure and the metabolic capabilities of the present microbial communities. epa.gov Microorganisms have evolved diverse enzymatic pathways to break down these often-recalcitrant molecules, utilizing them as sources of carbon, nitrogen, and energy. epa.govoup.com The degradation of complex chlorinated aromatics frequently involves initial transformation steps that lead to the formation of simpler, more readily metabolizable intermediates, such as chlorinated anilines and catechols. epa.gov
Hydroxylamine (B1172632) as an Intermediate in Biodegradation Processes
N-(3-chlorophenyl)hydroxylamine emerges as a key intermediate in the microbial metabolism of several xenobiotic compounds. A primary example is the degradation of phenylcarbamate herbicides like Chlorpropham (CIPC). researchgate.netnih.gov The initial step in the microbial breakdown of CIPC is the hydrolysis of its ester linkage, a reaction catalyzed by various bacteria and fungi. epa.govnih.gov This hydrolysis yields 3-chloroaniline. epa.govresearchgate.netnih.gov
Furthermore, N-arylhydroxylamines are recognized intermediates in the reductive pathway of nitroaromatic compounds. rsc.orgmdpi.com Under certain conditions, microorganisms can reduce the nitro group of compounds like p-chloronitrobenzene through a series of steps involving nitrosobenzene (B162901) and, subsequently, a phenylhydroxylamine intermediate, before final reduction to an aniline. rsc.org For example, the reduction of nitroarenes with an electron-withdrawing group can be controllably catalyzed by specific nitroreductases to yield N-arylhydroxylamines with high selectivity. researchgate.net This process represents a significant pathway in the biotransformation of nitroaromatic pollutants. cswab.org
The following table summarizes microbial species involved in the degradation of compounds leading to or related to this compound.
Table 1: Microbial Species in the Degradation of Related Aromatic Compounds
| Microorganism | Compound Degraded | Key Intermediate/Product | Reference |
|---|---|---|---|
| Pseudomonas striata | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |
| Flavobacterium sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |
| Agrobacterium sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |
| Achromobacter sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |
| Arthrobacter sp. | 2-Chloroethyl-N-3-chlorophenylcarbamate (CEPC) | 3-chloroaniline | nih.gov |
| Rhodococcus sp. | 3,4-dichloroaniline | 1,2-dichlorobenzene | oup.comoup.com |
| Pseudomonas sp. | Chlorinated phenylcarbamates | Chlorinated anilines | epa.gov |
Role in Nitrogen Cycling and Ammonia (B1221849) Oxidation in Biological Systems
The formation and transformation of hydroxylamine intermediates are integral to the global nitrogen cycle, particularly in the process of nitrification. pnas.org Nitrification, the oxidation of ammonia (NH₃) to nitrite (B80452) (NO₂⁻) and subsequently to nitrate (B79036), is a cornerstone of this cycle, mediated by distinct groups of microorganisms. nih.gov
In the first step of nitrification, ammonia-oxidizing bacteria (AOB) and archaea (AOA) oxidize ammonia to hydroxylamine (NH₂OH). pnas.orgnih.gov This reaction is catalyzed by the enzyme ammonia monooxygenase (AMO). nih.gov The resulting hydroxylamine is a central, albeit transient, intermediate. It is subsequently oxidized to nitrite by the enzyme hydroxylamine oxidoreductase (HAO), which in some organisms has been shown to produce nitric oxide (NO) as an intermediate product. pnas.orgnih.govmpg.de The oxidation of hydroxylamine is a critical energy-yielding step for these organisms. pnas.org
While this compound is a substituted arylhydroxylamine and not the simple NH₂OH involved in ammonia oxidation, its hydroxylamine moiety represents a potential link to nitrogen transformation pathways. The enzymatic machinery that processes NH₂OH is central to nitrifying microbes, and the presence of hydroxylamine derivatives from pollutant degradation could potentially influence these natural biogeochemical processes. science.gov For instance, hydroxylamine itself is known to be a potent inhibitor for many bacteria and can impact microbial community dynamics. mpg.de The electrons generated during the biological oxidation of hydroxylamine are essential for fueling the initial ammonia oxidation step, highlighting its pivotal role as a reductant source in the process. science.gov
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, such as reactions with water (hydrolysis) or light (photolysis). chemsafetypro.com These mechanisms are crucial in determining the environmental persistence of a compound. chemsafetypro.com
Photodegradation Considerations
The photochemical degradation of this compound is influenced by its molecular structure and the environmental medium. While direct studies on this specific compound are limited, research on related anilide and aromatic amine compounds provides significant insights. Anilide herbicides, for example, undergo photodegradation in natural waters and on soil surfaces. researchgate.net
The process is often accelerated in soil compared to water, with half-lives varying based on the medium's composition, such as the presence of organic matter. researchgate.net For anilide compounds like propanil, photodegradation can lead to dechlorinated and hydroxylated derivatives. researchgate.net A study on the anilide fungicide inpyrfluxam (B6594776) showed that its photodegradation involves oxidation, cleavage of the amide C-N bond, and N-phenyl ring bond cleavage, ultimately leading to mineralization. nih.gov The presence of substances like nitrate in water can influence photodegradation rates. nih.gov The general reactivity of hydroxylamines suggests they can be oxidized, which could be a potential photodegradation pathway. smolecule.com
Table 2: Photodegradation Products of Related Anilide Compounds
| Parent Compound | Identified Photoproducts | Environment | Reference |
|---|---|---|---|
| s-Triazines | Hydroxy and dealkylated derivatives | Water/Soil | researchgate.net |
| Anilides (Propachlor, Propanil) | Dechlorinated and hydroxy derivatives | Water/Soil | researchgate.net |
| Inpyrfluxam | Oxidized derivatives, amide bond cleavage products | Aqueous Solution | nih.gov |
Hydrolytic Stability and Pathways
The hydrolytic stability of this compound is a key factor in its environmental persistence in aqueous systems. Hydrolysis involves the reaction of the compound with water, which can lead to its breakdown. chemsafetypro.com The stability of hydroxylamines can vary significantly based on their substitution. N-substituted hydroxylamines can be synthesized via the acid hydrolysis of precursor compounds like N-substituted aryl- or heteroaryloxaziridines. google.com This process typically involves reacting the precursor in an acidic aqueous medium to yield the hydroxylamine salt. google.com
Generally, N-substituted hydroxylamines can be unstable, and their degradation can be influenced by pH. acs.org For example, the hydrolysis half-life of some N-substituted hydroxylamine derivatives under physiological conditions can be on the order of minutes to hours. acs.org The reaction of an aldehyde or ketone with hydroxylamine forms an oxime, a reaction that can be reversed by heating with aqueous acid, demonstrating the lability of the C=N-OH linkage under certain conditions. wikipedia.org This suggests that the N-OH bond in this compound could be susceptible to cleavage under specific environmental pH conditions, although its precise stability and degradation pathways would require specific experimental investigation.
Enzyme-Mediated Transformations (Mechanistic Aspects)
The transformation of this compound within biological systems is largely mediated by enzymes that catalyze the oxidation of nitrogen-containing functional groups. Key enzyme families involved in the metabolism of aromatic amines and their N-hydroxylated derivatives include cytochrome P450 monooxygenases (P450s) and peroxidases. tandfonline.comuomus.edu.iqimrpress.com
Cytochrome P450 enzymes, particularly hepatic P450s, are well-known for their role in drug metabolism and the biotransformation of xenobiotics. uomus.edu.iqresearchgate.net These enzymes can catalyze the N-oxidation of primary aromatic amines to generate N-hydroxylamine metabolites. uomus.edu.iq The mechanism involves an iron-oxenoid species as the activated state of the P450 enzyme. imrpress.com The N-hydroxylamine product can then undergo further oxidation to a nitroso derivative. uomus.edu.iq While P450s can also catalyze N-dealkylation, N-oxidation often prevails when the initially formed aminium radical can be stabilized within the enzyme's active site. researchgate.net Engineered P450 variants have shown the ability to control the oxidation of aromatic amines to selectively produce N-oxygenated products like nitroso and nitro compounds. nih.gov
Peroxidases, on the other hand, catalyze oxidations using hydrogen peroxide. nih.gov These enzymes can mediate a one-electron oxidation of arylamines to form reactive N-cation radicals. tandfonline.com These radicals can then participate in further reactions, including coupling reactions that lead to the formation of oligomers and polymers. nih.gov The enzymatic oxidation of substituted anilines can result in a variety of products, including N-oxidation and ring halogenation. nih.gov The specific transformation pathway and resulting products are highly dependent on the specific enzyme, the substrate, and the reaction conditions. tandfonline.comnih.gov
Table 3: Key Enzymes in Aromatic Amine and Hydroxylamine Transformation
| Enzyme Family | General Reaction Catalyzed | Mechanistic Feature | Reference |
|---|---|---|---|
| Cytochrome P450 (P450) | N-oxidation of primary aromatic amines | Forms N-hydroxylamine and nitroso derivatives via an iron-oxenoid species. | uomus.edu.iqimrpress.com |
| Peroxidases (e.g., HRP) | One-electron oxidation of arylamines | Forms N-cation radicals, can lead to oligomerization. | tandfonline.comnih.gov |
| Flavin-containing Monooxygenases (FMO) | N-oxidation of arylamines | Utilizes a hydroperoxyflavin intermediate. | imrpress.com |
| Nitroreductases | Reduction of nitroarenes | Can be used for the selective synthesis of N-arylhydroxylamines. | mdpi.comresearchgate.net |
Oxidation by Lipoxygenases and Related Enzymes
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. However, they are also known to co-oxidize other substrates, including xenobiotics like hydroxylamines.
The interaction of hydroxylamine derivatives with lipoxygenases primarily involves the redox state of the catalytic iron atom. The active form of the enzyme contains ferric iron (Fe³⁺), which is essential for the oxygenation of its substrates. Certain compounds can act as reducing inhibitors by converting the active Fe³⁺ to the inactive ferrous (Fe²⁺) form. nih.gov N-hydroxyurea derivatives, which share structural similarities with N-arylhydroxylamines, have been shown to function as reducing agents for 5-, 12-, and 15-lipoxygenases. nih.gov
Studies on compounds analogous to this compound, such as N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, have demonstrated that the N-hydroxy group is oxidized by lipoxygenase to form a corresponding nitroxide radical. nih.govresearchgate.net This oxidation is a result of the reductive inhibition of the enzyme, where the hydroxylamine derivative reduces the ferric iron. This process is often referred to as the pseudoperoxidase activity of lipoxygenase. nih.gov The formation of these nitroxide radicals has been detected using electron paramagnetic resonance (EPR) spectroscopy. researchgate.net
The general mechanism for the oxidation of N-arylhydroxylamines by lipoxygenase can be summarized as a one-electron oxidation process. nih.gov The hydroxylamine donates an electron to the Fe³⁺ center of the enzyme, resulting in the formation of the Fe²⁺ enzyme form and a nitroxide radical of the hydroxylamine. nih.gov
While direct kinetic data for the interaction of this compound with lipoxygenases is not extensively documented in the reviewed literature, the behavior of structurally similar compounds provides a strong indication of its likely metabolic fate. The primary oxidation product is expected to be the 3-chlorophenylnitroxide radical.
Table 1: Proposed Oxidation of this compound by Lipoxygenase
| Substrate | Enzyme | Proposed Mechanism | Primary Product |
| This compound | Lipoxygenase | One-electron oxidation (reduction of Fe³⁺) | 3-chlorophenylnitroxide radical |
Further research is needed to determine the specific kinetic parameters and to fully characterize the subsequent fate of the generated nitroxide radical in the presence of lipoxygenases.
Interactions with Heme-Containing Enzymes
Heme-containing enzymes, such as peroxidases and cytochromes P450, play a central role in the metabolism of a wide array of xenobiotics. These enzymes are known to catalyze the oxidation of arylamines and their N-hydroxylated metabolites.
Peroxidases:
Peroxidases, like myeloperoxidase (MPO) and horseradish peroxidase (HRP), catalyze the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂). The oxidation of N-arylhydroxylamines by peroxidases can lead to the formation of nitrosoarenes. For instance, studies with chloroperoxidase have shown that it can catalyze the N-oxidation of arylamines. uomus.edu.iq The proposed mechanism involves an oxygen transfer from the activated heme center of the enzyme. uomus.edu.iq
Endogenous production of reactive species like hypochlorous acid (HOCl) by myeloperoxidase can also lead to the oxidation of hydroxylamines, potentially forming nitroxyl (B88944) (HNO). researchgate.net Although direct studies with this compound are limited, it is plausible that it would undergo similar peroxidative metabolism.
Cytochrome P450:
The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is a primary driver of drug and xenobiotic metabolism in the liver. N-oxidation of primary aromatic amines by CYP enzymes generates N-hydroxylamine metabolites. uomus.edu.iq Further oxidation of the N-hydroxylamine can lead to the formation of a nitroso derivative. uomus.edu.iq
Research on the microsomal oxidation of N-hydroxyguanidines, which are structurally related to this compound, has shown that cytochrome P450 is involved in their metabolism. For example, the oxidation of N-(4-chlorophenyl)-N'-hydroxy-guanidine by liver microsomes, which requires NADPH and O₂, results in the formation of the corresponding urea, cyanamide, and nitrogen oxides. nih.gov This suggests that the metabolism of this compound by cytochrome P450 could lead to a variety of oxidation products. The metabolic profile can be influenced by the specific CYP isoforms involved and the presence of co-factors. vulcanchem.com
Table 2: Potential Metabolic Pathways of this compound with Heme-Containing Enzymes
| Enzyme Family | Specific Enzyme (Example) | Proposed Reaction | Potential Products |
| Peroxidases | Myeloperoxidase, Chloroperoxidase | H₂O₂-dependent oxidation | 3-chloronitrosobenzene, Nitroxyl (HNO) |
| Cytochromes P450 | Liver microsomal CYPs | NADPH/O₂-dependent oxidation | 3-chloronitrosobenzene, other oxidized metabolites |
Advanced Applications in Organic Synthesis and Material Science Involving N 3 Chlorophenyl Hydroxylamine
Role as Synthetic Intermediates for Complex Molecules
N-(3-chlorophenyl)hydroxylamine serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the hydroxylamine (B1172632) moiety allows for various chemical transformations, leading to the construction of elaborate molecular architectures.
Hydroxylamines, in general, are recognized as valuable intermediates for the synthesis of complex molecules, including alkaloids. d-nb.info They can act as a "tethered nitrogen" source, facilitating intramolecular reactions to control stereo- and regiochemistry during carbon-nitrogen bond formation. d-nb.info This principle is applicable to this compound in the targeted synthesis of biologically active compounds.
One of the notable applications of this compound and its derivatives is in the preparation of agrochemicals. smolecule.com For instance, related hydroxylamine derivatives are precursors to potent herbicides. acs.orgdokumen.pub The synthesis of 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone, a commercial herbicide, showcases the utility of similar hydroxylamine compounds in this sector. acs.orgdokumen.pub Furthermore, N-(2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine, a more complex derivative, is an intermediate in the synthesis of fungicides. smolecule.com
In medicinal chemistry, N-arylhydroxylamines are precursors to various therapeutic agents. Diaryl hydroxylamines, for example, have been synthesized and investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), which is a target in cancer immunotherapy. nih.gov The synthesis of these inhibitors often involves the use of hydroxylamine derivatives. nih.gov The hydroxylamine functionality can be incorporated into complex structures to modulate biological activity. d-nb.info
The synthesis of this compound itself can be achieved through methods like the reduction of 1-chloro-3-nitro-benzene. guidechem.com
Table 1: Synthesis of this compound
| Precursor | Reagents | Temperature | Reaction Time | Yield |
| 1-chloro-3-nitro-benzene | KBH₄, BiCl₃, aq. ethanol | Ambient | 15 min | 83% |
| Data sourced from Guidechem. guidechem.com |
Application in Peptide Coupling Chemistry with N-Hydroxylamine Derivatives
While direct and extensive research on the specific use of this compound as a peptide coupling reagent is not widely documented, the broader class of N-arylhydroxylamines has been explored in novel amide synthesis methodologies that are relevant to peptide chemistry.
A significant challenge in peptide synthesis is the prevention of racemization at the chiral α-carbon of amino acids during the coupling process. nih.gov Traditional methods often require activating agents that can lead to this loss of stereochemical integrity. nih.gov An innovative approach, termed "umpolung amide synthesis," utilizes N-aryl hydroxylamines to form N-aryl amides. nih.gov This method circumvents the need for conventional coupling reagents and has shown promise in minimizing epimerization, a particularly notorious issue with certain amino acids like phenylglycine. nih.gov
In this umpolung strategy, the N-aryl hydroxylamine acts as a precursor to a reactive intermediate that then couples with a suitable acyl donor. nih.gov The reaction proceeds under basic conditions and provides a direct route to N-aryl amides. nih.gov This methodology has been successfully applied to the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines. nih.gov
Table 2: N-Aryl Amide Synthesis using N-Aryl Hydroxylamine
| N-Aryl Hydroxylamine | Acyl Donor Precursor | Base | Solvent | Reaction Time |
| Aryl hydroxylamine (1.5 equiv) | Fluoronitroalkane | Cs₂CO₃ (3 equiv) | Various | 24 h |
| General procedure as described in PMC. nih.gov |
Although this umpolung synthesis represents a specialized application, it highlights the potential of N-arylhydroxylamines to participate in amide bond formation, a fundamental reaction in peptide chemistry. Further research could explore the direct application of this compound or its derivatives as additives or reagents in mainstream peptide coupling protocols.
Utility in the Formation of Various Heterocyclic Compounds
This compound and its parent compound, hydroxylamine, are extensively used in the synthesis of a diverse range of heterocyclic compounds. The nitrogen and oxygen atoms of the hydroxylamine functionality provide a versatile platform for cyclization reactions.
A primary application is in the synthesis of isoxazoles and isoxazolines. These five-membered heterocycles are prevalent in many biologically active molecules. The reaction of chalcones with hydroxylamine hydrochloride is a common method to produce isoxazolines. jocpr.com For instance, N-(4-chlorophenyl)-3-(4-substitutedphenyl)-acrylamides react with hydroxylamine hydrochloride to yield 3,5-disubstituted isoxazolines. jocpr.com A specific example is the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a brominated chalcone (B49325) and hydroxylamine hydrochloride. wpmucdn.com
Furthermore, N-arylhydroxylamines can be used to synthesize other important heterocyclic systems. For example, they can be converted into 2-aminophenols through a cascade smolecule.comsmolecule.com-sigmatropic rearrangement and hydrolysis process. nih.gov These 2-aminophenols are valuable precursors for the synthesis of various functional molecules. nih.gov
The versatility of hydroxylamine derivatives extends to the synthesis of quinazolinones, another class of biologically significant heterocycles. In one synthetic route, a 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one was synthesized and further functionalized. researchgate.net
The reaction of this compound can also lead to the formation of diazenes. For instance, it can be used to produce bis-(3-chloro-phenyl)-diazene-N-oxide. guidechem.com
Table 3: Heterocyclic Synthesis Involving Hydroxylamine Derivatives
| Starting Material(s) | Reagent(s) | Product Heterocycle |
| N-(4-chlorophenyl)-3-(4-substitutedphenyl)-acryl amide, Hydroxylamine hydrochloride | Ethanol/Glacial Acetic Acid | 3,5-disubstituted isoxazoline |
| Brominated chalcone, Hydroxylamine hydrochloride | Ethanol, Sodium Hydroxide | 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole |
| N-arylhydroxylamine, Methyl chlorosulfonate | - | 2-aminophenol |
| This compound | NaOH, O₂ | bis-(3-chloro-phenyl)-diazene-N-oxide |
| Data compiled from various sources. guidechem.comjocpr.comwpmucdn.comnih.gov |
Coordination Chemistry Applications: Complexing Transition Metal Ions
The hydroxylamine functional group in this compound possesses lone pairs of electrons on both the nitrogen and oxygen atoms, making it a potential ligand for coordinating with transition metal ions. While specific studies on the coordination complexes of this compound are not extensively reported, the coordination chemistry of hydroxylamines and their derivatives has been a subject of interest.
Hydroxylamine and its derivatives can coordinate to metal ions in several ways, acting as N-donors, O-donors, or as bridging ligands. The coordination mode can be influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the hydroxylamine, and the reaction conditions.
The formation of complexes with transition metals can lead to novel materials with interesting catalytic, magnetic, or electronic properties. For example, the reaction of [Hg(CPoxS)₂] or [M(H₂O)₂(CPoxS)₂] (where M = Co, Ni and CPoxSH = 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thione) with diphosphines results in the formation of tetrahedral complexes. researchgate.net
Furthermore, iridium complexes with ligands derived from the reaction of 1,3-oxazole derivatives with hydroxylamine have been synthesized and show biological activity. researchgate.net The ability of hydroxylamine-derived ligands to stabilize different oxidation states of metal ions is another area of investigation.
While the direct coordination chemistry of this compound remains an area for further exploration, the established reactivity of the hydroxylamine moiety suggests its potential to form a variety of coordination compounds with diverse applications.
Potential in Optoelectronic Materials
The potential of this compound in optoelectronic materials is an emerging area of interest, primarily inferred from the properties of related aromatic and heterocyclic compounds. The incorporation of a chromophoric chlorophenyl group and a reactive hydroxylamine functionality suggests that derivatives of this compound could exhibit interesting optical and electronic properties.
Materials for optoelectronics often possess conjugated π-systems that allow for efficient absorption and emission of light, as well as charge transport. The synthesis of larger, conjugated molecules starting from this compound could lead to materials with such properties. For instance, the synthesis of compounds containing moieties like oligothiophenes or porphyrins, which are known for their excellent optoelectronic characteristics, could be a promising research direction. uni-muenchen.de
The introduction of heavy atoms, such as chlorine, can influence the photophysical properties of a molecule by enhancing spin-orbit coupling, which may lead to phosphorescence or extended photoluminescence lifetimes. uni-muenchen.de This is a desirable feature in applications such as organic light-emitting diodes (OLEDs) and sensors.
Furthermore, the ability of hydroxylamines to participate in the formation of heterocyclic rings, such as isoxazoles, is relevant. jocpr.comchalcogen.ro Isoxazole-containing compounds have been investigated for their luminescent properties and have been incorporated into materials for organic electronics.
While direct experimental data on the optoelectronic properties of this compound itself is scarce, the structural motifs it can generate through chemical synthesis hold promise for the development of novel materials for optoelectronic applications. Further research is needed to synthesize and characterize such materials to fully evaluate their potential.
Q & A
Q. What are the recommended methods for synthesizing N-(3-chlorophenyl)hydroxylamine, and how can its purity be validated?
this compound can be synthesized via hydroxylamine hydrochloride reacting with 3-chlorophenyl precursors under controlled pH (4.5–7.4) to minimize spontaneous decomposition . Post-synthesis, purity is typically assessed using HPLC with UV detection (e.g., retention time matching against standards) and mass spectrometry for structural confirmation. For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended to resolve bond angles and confirm substituent positions .
Q. How should researchers evaluate the stability of this compound under experimental conditions?
Stability studies require pH-controlled environments (pH 4.5–7.4) and inert atmospheres to prevent oxidation. Use UV-Vis spectroscopy to monitor degradation products (e.g., nitroso derivatives) over time. For microsomal incubations, maintain NADPH cofactor systems to distinguish enzymatic vs. non-enzymatic degradation pathways .
Q. What analytical techniques are critical for distinguishing this compound from its metabolites?
High-resolution LC-MS/MS is essential for separating and identifying metabolites like 3-chloro-nitrosobenzene or o-aminophenol derivatives. Comparative retention times, isotopic patterns, and fragmentation profiles (e.g., neutral loss of NH₂OH) aid in differentiation. For structural ambiguity, employ NMR (¹H/¹³C) to resolve aromatic substitution patterns .
Advanced Research Questions
Q. How do CYP enzymes influence the metabolic fate of this compound, and what experimental models are optimal for studying this?
CYP1A and CYP2E isoforms are implicated in oxidative metabolism, generating reactive intermediates. Use β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer) pre-treated rat hepatic microsomes to assess enzyme-specific activity. Quantify metabolites via LC-MS and correlate with NADPH-dependent reductase activity . Contrast with human liver microsomes to evaluate interspecies variability.
Q. What computational strategies can predict the reactivity and toxicity of this compound-derived metabolites?
Density Functional Theory (DFT) simulations model electrophilic intermediates (e.g., nitrenium ions) to predict DNA adduct formation. Pair with molecular docking to assess binding affinity to CYP active sites. Validate predictions using Ames tests with TA98 strains (sensitive to frameshift mutations) .
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) alter the compound’s metabolic and toxicological profiles?
Comparative studies with analogs like N-(2-methoxyphenyl)hydroxylamine reveal that electron-withdrawing groups (e.g., -Cl) enhance oxidative stability but increase nitroso derivative formation. Use in vitro micronucleus assays and Comet assays to quantify genotoxicity. Structural analogs’ crystallographic data (e.g., SHELXL-refined bond lengths) provide insights into steric effects on enzyme interactions .
Q. What artifacts arise when using hydroxylamine-based reagents in extraction protocols, and how can they be mitigated?
Hydroxylamine reacts with carbonyl-containing molecules to form oxime or Schiff base artifacts, confounding molecular characterization. Replace with milder reductants (e.g., ascorbate) or employ artifact correction via isotopic labeling. Validate extractions with FT-ICR MS to distinguish native vs. artifact peaks .
Data Contradictions and Resolution
- Metabolic Pathway Discrepancies : Rat vs. rabbit microsomes show divergent reductive metabolite ratios (e.g., o-anisidine formation). Resolve by cross-referencing species-specific CYP expression levels and using isoform-selective inhibitors .
- Analytical Artifacts : Artifacts in soil extractions () vs. controlled microsomal studies () highlight context-dependent reactivity. Always include negative controls (e.g., NADPH-free incubations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
